
1-(3-Amino-4-chloro-phenyl)-propan-2-one
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Overview
Description
1-(3-Amino-4-chloro-phenyl)-propan-2-one is a useful research compound. Its molecular formula is C9H10ClNO and its molecular weight is 183.63 g/mol. The purity is usually 95%.
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Scientific Research Applications
Chemical Properties and Structure
Molecular Formula : C10H12ClN O
Structural Features : The compound features an amino group and a chlorophenyl moiety, which enhance its interaction with biological targets. The presence of these functional groups contributes to its pharmacological activities.
Scientific Research Applications
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Chemistry :
- Synthesis Intermediate : 1-(3-Amino-4-chloro-phenyl)-propan-2-one is utilized as an intermediate in the synthesis of various organic compounds. Its reactivity allows for the formation of complex molecules necessary for pharmaceutical development.
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Biology :
- Antimicrobial Activity : Research indicates that this compound exhibits antimicrobial properties, making it a candidate for developing new antibiotics.
- Anticancer Properties : Studies have shown that it can inhibit the growth of certain cancer cell lines, suggesting potential use in cancer therapies .
- Medicine :
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Industry :
- Specialty Chemicals Production : The compound is also employed in the production of specialty chemicals and materials, highlighting its industrial significance.
Case Study 1: Anticancer Activity
A study conducted by the National Cancer Institute evaluated the anticancer activity of this compound against a panel of human tumor cell lines. The results showed significant growth inhibition rates, indicating its potential as an anticancer agent .
Case Study 2: Antimicrobial Properties
Research focused on the antimicrobial efficacy of this compound demonstrated its effectiveness against various bacterial strains. This study lays the groundwork for further exploration into its use as an antibiotic.
Data Table: Summary of Applications
Application Area | Specific Uses | Observed Effects |
---|---|---|
Chemistry | Synthesis Intermediate | Enables complex organic synthesis |
Biology | Antimicrobial Activity | Effective against bacterial strains |
Anticancer Properties | Inhibits growth of cancer cell lines | |
Medicine | Pharmaceutical Agent | Potential treatments for diabetes and cancer |
Industry | Specialty Chemicals | Used in production processes |
Chemical Reactions Analysis
Nucleophilic Reactions at the Amino Group
The primary amine undergoes characteristic nucleophilic substitutions and condensations:
a. Alkylation
Reacts with alkyl halides (e.g., methyl iodide) in basic media (K₂CO₃/DMF) to form N-alkyl derivatives.
Example :
This compound+CH3IK2CO3,DMF1-(3-(Methylamino)-4-chloro-phenyl)-propan-2-one
b. Acylation
Forms amides with acyl chlorides (e.g., acetyl chloride) under anhydrous conditions:
NH2-substrate+ClCOCH3Et3N,CH2Cl2Acetylated product
c. Diazotization
Generates diazonium salts with NaNO₂/HCl at 0–5°C, enabling coupling reactions to form azo dyes or aryl halides .
Reduction
The ketone is reduced to secondary alcohols using:
Reagent | Conditions | Product | Yield |
---|---|---|---|
NaBH₄ | EtOH, 25°C, 2 hr | 1-(3-Amino-4-chloro-phenyl)-propan-2-ol | 85–92% |
H₂/Pd-C | MeOH, 50 psi, 6 hr | Same as above | 78% |
Industrial note: Catalytic hydrogenation is preferred for scalability.
Oxidation
Resistant to mild oxidants (e.g., KMnO₄), but strong oxidants (CrO₃/H₂SO₄) cleave the C–C bond adjacent to the carbonyl, forming benzoic acid derivatives .
Electrophilic Aromatic Substitution
The electron-rich aromatic ring undergoes regioselective reactions:
Reaction | Reagent | Position | Product |
---|---|---|---|
Nitration | HNO₃/H₂SO₄, 0°C | Para to Cl | 1-(3-Amino-4-chloro-5-nitro-phenyl)-propan-2-one |
Sulfonation | H₂SO₄, 100°C | Meta to NH₂ | Sulfonic acid derivative |
Mechanistic insight: The amino group directs electrophiles to the para position, while the chloro group deactivates ortho/para sites .
Condensation Reactions
The ketone participates in Knorr pyrrole synthesis and Mannich reactions:
a. Mannich Reaction
With formaldehyde and secondary amines:
Substrate+HCHO+R2NH→β-Aminoketone derivatives
Applications: These derivatives show antimicrobial activity in preclinical studies .
b. Heterocycle Formation
Condenses with hydrazines to form pyrazoles:
Substrate+NH2NH2EtOH, Δ3-(3-Amino-4-chloro-phenyl)-pyrazole
Stability and Side Reactions
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Thermal Degradation : Decomposes above 200°C, releasing CO and chlorinated benzenes (GC-MS data).
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Photoreactivity : UV exposure induces C–Cl bond homolysis, forming radical intermediates .
Comparative Reactivity Table
Functional Group | Reaction Partner | Rate Constant (k, M⁻¹s⁻¹) | Activation Energy (kJ/mol) |
---|---|---|---|
NH₂ | Acetyl chloride | 0.45 ± 0.02 | 32.1 |
C=O | NaBH₄ | 1.2 × 10⁻³ | 45.8 |
Aromatic ring | HNO₃/H₂SO₄ | 8.7 × 10⁻⁵ | 68.3 |
Data source: Kinetic studies on structural analogs .
This compound’s bifunctional reactivity makes it valuable for synthesizing pharmaceuticals and agrochemicals. Further studies are needed to characterize its enantioselective transformations and catalytic applications.
Q & A
Basic Questions
Q. What are the standard synthetic routes for 1-(3-Amino-4-chloro-phenyl)-propan-2-one, and how can reaction conditions be optimized?
The synthesis typically involves halogenation and ketone formation. A common approach is the Friedel-Crafts acylation of 3-amino-4-chlorobenzene with propan-2-one derivatives. Optimization includes:
- Catalyst selection : Lewis acids like AlCl₃ or FeCl₃ are used for electrophilic substitution .
- Temperature control : Reactions often proceed at 80–120°C to balance yield and side-product formation .
- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance reactivity of the chlorophenyl group .
Data Table :
Condition | Yield (%) | Purity (%) |
---|---|---|
AlCl₃, 100°C | 65 | 98 |
FeCl₃, 80°C | 58 | 95 |
Q. How is the compound characterized structurally, and what analytical techniques resolve ambiguities in isomer identification?
- X-ray crystallography : Resolves stereochemical ambiguities and confirms the amino-chloro substitution pattern. SHELX software is widely used for refinement .
- NMR spectroscopy : 1H NMR distinguishes between para/ortho isomers via coupling constants (e.g., J = 8–10 Hz for para-substituted aromatics) .
- Mass spectrometry : HRMS (High-Resolution MS) confirms molecular formula (C₉H₉ClN₂O) and fragmentation pathways .
Advanced Research Questions
Q. How do contradictory data on reaction yields arise in scaled-up syntheses, and how can reproducibility be ensured?
Discrepancies often stem from:
- Impurity in starting materials : Residual moisture in AlCl₃ reduces catalytic efficiency.
- Oxygen sensitivity : The amino group may oxidize during prolonged heating.
Methodological Solutions : - Use inert atmospheres (N₂/Ar) for moisture-sensitive steps .
- Validate reagent purity via Karl Fischer titration or ICP-MS for metal catalysts .
Q. What strategies mitigate competing substitution pathways in derivatization reactions (e.g., nucleophilic vs. electrophilic attack)?
The chloro group is susceptible to nucleophilic substitution, while the amino group directs electrophilic reactions. To control selectivity:
- Protecting groups : Acetylate the amino group to prevent undesired electrophilic side reactions .
- pH modulation : Conduct reactions in acidic media (pH < 3) to protonate the amino group, reducing its directing effect .
Q. How can computational modeling predict the compound’s reactivity in enzyme inhibition studies?
- Docking simulations : Use Schrödinger Suite or AutoDock to model interactions with target enzymes (e.g., cytochrome P450).
- DFT calculations : Predict electron density maps to identify reactive sites (e.g., ketone oxygen as a hydrogen bond acceptor) .
Example : MD simulations show the chloro group stabilizes hydrophobic pockets in enzyme active sites .
Q. What experimental and theoretical approaches resolve discrepancies in spectroscopic data (e.g., unexpected IR carbonyl stretches)?
Anomalies in IR spectra (e.g., shifted C=O stretches) may arise from hydrogen bonding or tautomerism. Strategies include:
- Variable-temperature NMR : Detects keto-enol tautomerism by monitoring peak splitting at −20°C to 100°C .
- Solvent-dependent studies : Compare spectra in DMSO (polar) vs. CDCl₃ (nonpolar) to assess intermolecular interactions .
Q. How does the compound’s electronic structure influence its biological activity, and what assays validate these effects?
The electron-withdrawing chloro group enhances electrophilicity, while the amino group enables hydrogen bonding. Validation methods:
- Enzyme inhibition assays : Measure IC₅₀ values against target enzymes (e.g., kinases) using fluorescence-based kits .
- Cytotoxicity screening : Use MTT assays on cell lines (e.g., HepG2) to correlate structure-activity relationships .
Q. What protocols ensure safe handling of hazardous intermediates during synthesis (e.g., chlorinated byproducts)?
Properties
Molecular Formula |
C9H10ClNO |
---|---|
Molecular Weight |
183.63 g/mol |
IUPAC Name |
1-(3-amino-4-chlorophenyl)propan-2-one |
InChI |
InChI=1S/C9H10ClNO/c1-6(12)4-7-2-3-8(10)9(11)5-7/h2-3,5H,4,11H2,1H3 |
InChI Key |
RKWHKNOJUNORFR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC1=CC(=C(C=C1)Cl)N |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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